molecular formula C10H17N3S B13201964 N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13201964
M. Wt: 211.33 g/mol
InChI Key: UBRPBVGJAMPMLT-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound comprising a fused thiazole and pyridine ring system. The butan-2-yl substituent at the 2-amino position introduces steric bulk and moderate lipophilicity, which may influence solubility and biological interactions.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-butan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H17N3S/c1-3-7(2)12-10-13-8-5-4-6-11-9(8)14-10/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

UBRPBVGJAMPMLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization with phosphorus pentasulfide (P2S5) in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Reactivity of the Amine Group

The secondary amine (-NH-) attached to the thiazole ring participates in nucleophilic reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductsNotes
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN-alkylated derivativesYields depend on steric hindrance from the butan-2-yl group.
Acylation Acetyl chloride, pyridine, RTN-acetylated analogsForms stable amides; confirmed via IR (C=O stretch at 1660 cm⁻¹).
Urea Formation Aryl isocyanates, THF, refluxThiazolo-pyridine ureasPatent data shows utility in medicinal chemistry (e.g., MALT1 inhibitors) .

Thiazole Ring Modifications

The sulfur and nitrogen atoms in the thiazole ring enable electrophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductsNotes
Electrophilic Substitution Br₂ in CHCl₃, 0°C5-Bromo derivativesBromination occurs at the 5-position due to electron-rich thiazole ring .
Oxidation H₂O₂, acetic acidThiazole N-oxideForms sulfoxide intermediates; reversible under reducing conditions .
Ring-Opening Lawesson’s reagent, K₂CO₃Thiol-containing intermediatesObserved in analogous thiazinane systems .

Pyridine Ring Transformations

The partially saturated pyridine ring (4H,5H,6H,7H) exhibits reduced aromaticity, enabling unique reactivity:

Reaction TypeReagents/ConditionsProductsNotes
Hydrogenation H₂, Pd/C, ethanolFully saturated piperidine analogsImproves solubility but reduces π-π stacking.
Dehydrogenation DDQ, toluene, 80°CAromatic pyridine-thiazole systemsRestores aromaticity for enhanced electronic conjugation .

Multicomponent Reactions

The compound participates in one-pot syntheses to form complex heterocycles:

Reaction ComponentsConditionsProductsNotes
Aldehydes + β-ketoestersAcOH, 60°CPyrimidine-fused derivativesMechanism involves Knoevenagel condensation and Michael addition .
Thioureas + aldehydesUltrasonicationThiazinan-4-onesForms via intermediates with morpholinoethylamine .

Stability and Degradation

The compound degrades under extreme conditions:

ConditionObservationImplication
Strong acids (HCl, H₂SO₄)Ring-opening at thiazole sulfurLimits use in acidic environments.
UV light (254 nm)Photooxidation of pyridine ringRequires storage in amber vials.

Comparative Reactivity Table

A comparison with related thiazolo-pyridine derivatives:

CompoundKey ReactionYieldReference
N-(Butan-2-yl)-4H-thiazolo[5,4-b]pyridin-2-amineAcylation with acetyl chloride78%
2-Bromo-5-methyl-4H-thiazolo[5,4-c]pyridineBromination at C565%
7-Cyclopropyl-2-methyl-thiazolo[5,4-b]pyridineSuzuki coupling with boronic acids82%

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues of Thiazolo-Pyridine Derivatives

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituent Ring System Key Features
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (Target) Butan-2-yl [1,3]thiazolo[5,4-b ]pyridine Branched alkyl chain enhances lipophilicity; potential for improved membrane permeability.
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine (Thiazolopyridine 126) Phenyl [1,3]thiazolo[5,4-b ]pyridine Aromatic substituent may increase rigidity and π-π stacking interactions.
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine 2-Methoxyethyl [1,3]thiazolo[5,4-b ]pyridine Ether group improves solubility; polar side chain could reduce metabolic stability.
N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine N,N-Dimethyl [1,3]thiazolo[5,4-c ]pyridine Methyl groups reduce steric hindrance; "c" ring fusion alters electronic distribution.
5-Methyl-2-{...}-[1,3]thiazolo[5,4-c]pyridine Methyl-carbonyl-thiazole [1,3]thiazolo[5,4-c ]pyridine Carbonyl-linked thiazole increases electrophilicity; "c" fusion impacts binding geometry.

Physicochemical and Functional Comparisons

Lipophilicity and Solubility
  • The butan-2-yl group in the target compound provides moderate lipophilicity (clogP ~2–3 estimated), balancing membrane permeability and aqueous solubility.
  • N-Phenyl (Thiazolopyridine 126) increases hydrophobicity (clogP ~3.5), favoring interactions with hydrophobic enzyme pockets but reducing solubility .
  • 2-Methoxyethyl substituents () introduce polarity, lowering clogP (~1.5) and enhancing solubility in polar solvents like ethanol or DMSO.
Electronic Effects
  • The thiazolo[5,4-b]pyridine core in the target compound and Thiazolopyridine 126 has a distinct electron-deficient region due to the thiazole sulfur and pyridine nitrogen, favoring hydrogen bonding or charge-transfer interactions.
Steric Considerations
  • The branched butan-2-yl group introduces steric bulk, which may limit access to narrow enzyme active sites compared to smaller substituents like N,N-dimethyl ().

Research and Application Insights

  • N-(2-Methoxyethyl)-... () is marketed as a building block, suggesting utility in synthesizing bioactive molecules with optimized solubility profiles.
  • Thiazolo[5,4-c]pyridine derivatives () are often used in high-throughput screening due to their tunable electronic properties and compatibility with combinatorial chemistry .

Biological Activity

N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C10H17N3S
  • Molecular Weight : 211.33 g/mol
  • CAS Number : 2059932-69-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on key enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival. This inhibition can lead to downstream effects on cell signaling pathways that are vital for tumor growth and metastasis .
  • Cellular Effects : The compound influences cellular functions by modulating signaling pathways. For instance, it has been shown to affect the PI3K/Akt pathway significantly, leading to apoptosis in cancer cells .
  • Antitumor Activity : Preliminary studies indicate that this compound exhibits potent antitumor properties across various cancer cell lines. It has been observed to inhibit cell proliferation effectively while inducing apoptosis .

Biological Activities

The compound has been associated with several biological activities:

  • Anticancer Properties : Studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant cytotoxicity against multiple cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against non-small cell lung cancer and breast cancer cells .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties that can protect cells from oxidative stress and damage .
  • Anti-inflammatory Effects : Similar thiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production .

Case Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor efficacy of various thiazole derivatives including this compound:

  • Cell Lines Tested : NCI-H522 (non-small cell lung cancer), MCF7 (breast cancer).
  • Results : The compound exhibited an IC50 of 0.06 µM against NCI-H522 cells and significant growth inhibition in MCF7 cells with a GI value of 41% .

Case Study 2: Mechanistic Study on PI3K Inhibition

Research focusing on the mechanism of action revealed:

  • Target Enzyme : PI3K.
  • Findings : The compound was shown to bind competitively to the active site of PI3K, inhibiting its activity and leading to reduced phosphorylation of downstream targets crucial for cell survival .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on various cancer cell lines
AntioxidantPotential to reduce oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic: What are the common synthetic routes for N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization of precursors such as 5-aminopyridine derivatives with thiourea or thioamide reagents. For example, analogous thiazolopyridines are synthesized by reacting 5-amino-2-methoxypyridine with potassium thiocyanate under acidic conditions, achieving yields up to 87% . Key factors include:

  • Temperature control (80–120°C) to prevent side reactions.
  • Catalyst selection (e.g., HCl or H2SO4) to accelerate cyclization.
  • Solvent choice (e.g., ethanol or DMF) to stabilize intermediates.
    Low yields (<50%) may arise from incomplete ring closure or oxidation of the thiazole moiety.

Advanced: How can computational modeling optimize reaction pathways for this compound to address low-yield challenges?

Answer:
Density Functional Theory (DFT) can identify transition states and intermediates to refine synthetic routes. For example:

  • Mechanistic studies reveal that steric hindrance from the butan-2-yl group may slow nucleophilic attack during cyclization. Adjusting substituent positions or using bulky bases (e.g., DBU) can mitigate this .
  • Solvent polarity simulations (e.g., using COSMO-RS) predict improved yields in polar aprotic solvents like DMSO by stabilizing charged intermediates .

Basic: What spectroscopic techniques are critical for structural characterization, and what key peaks confirm the thiazolo[5,4-b]pyridine core?

Answer:

  • NMR (1H/13C):
    • Aromatic protons in the pyridine ring appear as doublets at δ 7.2–8.5 ppm.
    • Thiazole protons resonate at δ 6.8–7.1 ppm (J = 3–4 Hz for coupling with adjacent NH) .
  • IR: A strong absorption band at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (NH stretch) .
  • Mass Spectrometry: Molecular ion [M+H]+ at m/z 238.3 (calculated for C11H15N3S) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding patterns?

Answer:

  • SHELXL refinement (via SHELX suite) is used to model hydrogen bonds between the amine group and adjacent heteroatoms. For example, NH···S interactions (2.8–3.1 Å) stabilize the bicyclic structure .
  • Twinned data challenges (common in thiazolo derivatives) require HKLF 5 format in SHELXL to deconvolute overlapping reflections .

Basic: What in vitro assays are used to evaluate its pharmacological activity, and what are common positive controls?

Answer:

  • Anticancer assays: MTT or SRB assays against cell lines (e.g., HeLa, MCF-7) with IC50 values compared to doxorubicin .
  • Antimicrobial screening: Agar diffusion assays with ciprofloxacin as a control .
  • Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using donepezil as a reference .

Advanced: How do structural modifications (e.g., substituents on the pyridine ring) alter biological activity?

Answer:

  • Electron-withdrawing groups (e.g., Cl at position 5) enhance antiproliferative activity by 3-fold compared to methoxy derivatives (e.g., IC50 = 12 μM vs. 35 μM in MCF-7 cells) .
  • Hydrophobic substituents (e.g., tert-butyl) improve blood-brain barrier penetration, critical for CNS-targeted agents .

Basic: What analytical methods quantify impurities in synthesized batches, and how are thresholds set?

Answer:

  • HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) detects impurities <0.1%.
  • ICH Q3A guidelines mandate reporting impurities ≥0.05% and identifying those ≥0.10% .

Advanced: How can LC-NMR hyphenation resolve co-eluting impurities in stability studies?

Answer:

  • On-flow LC-NMR captures 1H spectra of impurities in real-time. For example, oxidation byproducts (e.g., sulfoxide derivatives) are identified via δ 2.8–3.2 ppm (S=O adjacent to CH2) .
  • Statistical Total Correlation Spectroscopy (STOCSY) correlates impurity peaks with degradation pathways .

Basic: What are the stability risks under varying pH and temperature conditions?

Answer:

  • Acidic conditions (pH <3): Hydrolysis of the thiazole ring occurs within 24 hours (t1/2 = 8 hrs at pH 2).
  • Oxidative stress: Light exposure generates sulfonic acid derivatives; storage in amber vials under N2 is recommended .

Advanced: How does salt formation (e.g., hydrochloride) improve solubility without compromising activity?

Answer:

  • HCl salt formation increases aqueous solubility by 15-fold (from 0.2 mg/mL to 3 mg/mL).
  • Pharmacokinetic studies in rats show 90% bioavailability for the hydrochloride vs. 40% for the free base .

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